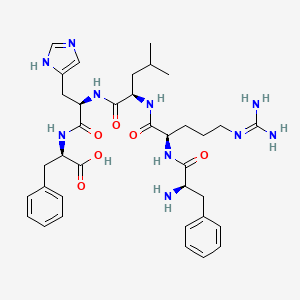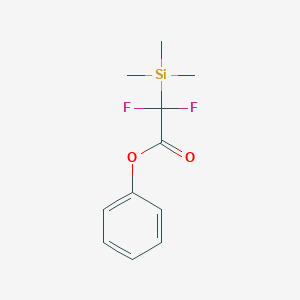
Acetic acid, difluoro(trimethylsilyl)-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, difluoro(trimethylsilyl)-, phenyl ester is a specialized organic compound with the molecular formula C11H15F2O2Si. This compound is characterized by the presence of a phenyl ester group, a difluoroacetyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, difluoro(trimethylsilyl)-, phenyl ester typically involves the esterification of acetic acid derivatives with phenol in the presence of difluoro(trimethylsilyl) reagents. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions: Acetic acid, difluoro(trimethylsilyl)-, phenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The phenyl ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form difluoro(trimethylsilyl)ethanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl esters and corresponding nucleophiles.
Hydrolysis: Products are acetic acid and phenol.
Reduction: Products include difluoro(trimethylsilyl)ethanol derivatives.
科学的研究の応用
Acetic acid, difluoro(trimethylsilyl)-, phenyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of acetic acid, difluoro(trimethylsilyl)-, phenyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoroacetyl group imparts unique electronic properties, making the compound a valuable intermediate in organic synthesis. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to undergo selective transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution: The ester group is the primary target for nucleophiles, leading to the formation of substituted products.
Hydrolysis: The ester bond is cleaved, resulting in the formation of acetic acid and phenol.
Reduction: The difluoroacetyl group is reduced to form difluoro(trimethylsilyl)ethanol derivatives.
類似化合物との比較
Acetic acid, trifluoro-, phenyl ester: Similar in structure but contains a trifluoroacetyl group instead of a difluoroacetyl group.
Acetic acid, phenyl ester: Lacks the difluoro and trimethylsilyl groups, making it less reactive and versatile.
Uniqueness: Acetic acid, difluoro(trimethylsilyl)-, phenyl ester is unique due to the presence of both difluoroacetyl and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a valuable reagent in organic synthesis, offering greater reactivity and selectivity compared to similar compounds.
特性
CAS番号 |
326488-36-2 |
|---|---|
分子式 |
C11H14F2O2Si |
分子量 |
244.31 g/mol |
IUPAC名 |
phenyl 2,2-difluoro-2-trimethylsilylacetate |
InChI |
InChI=1S/C11H14F2O2Si/c1-16(2,3)11(12,13)10(14)15-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChIキー |
ZYDZHISWTGJIHH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C(=O)OC1=CC=CC=C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



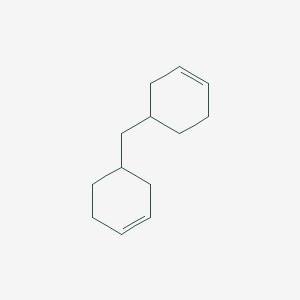
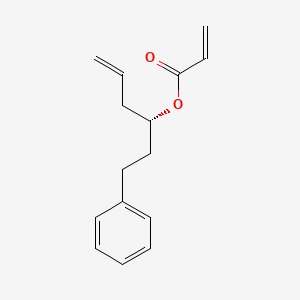


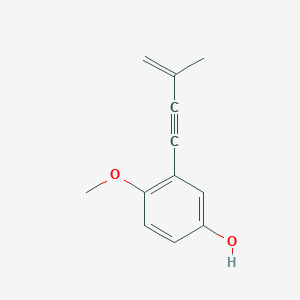

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
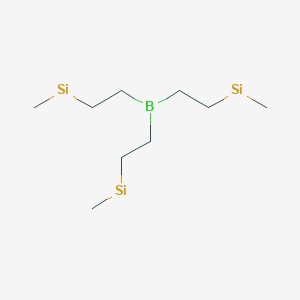
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
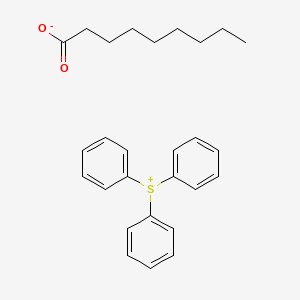
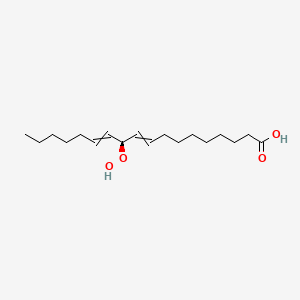
![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
